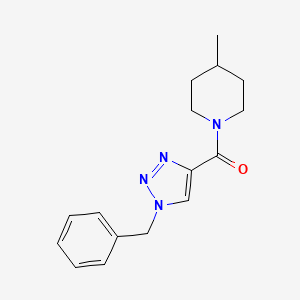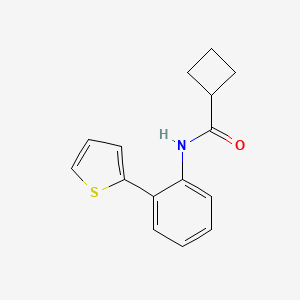
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, also known as AMRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMRC is a pyrrole-based compound that is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in cell growth and proliferation. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, which may limit its use in some lab settings.
Orientations Futures
There are several future directions for the study of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide in vivo and its potential use in clinical settings.
Méthodes De Synthèse
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate to form the pyrrole ring. The final step involves the acetylation of the amine group to produce 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide. The synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, and it is essential to follow established protocols to obtain a pure compound.
Applications De Recherche Scientifique
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its anticancer and antitumor properties. In materials science, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In environmental chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its potential use as a catalyst in the degradation of pollutants.
Propriétés
IUPAC Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(7-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWILSIKIJINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


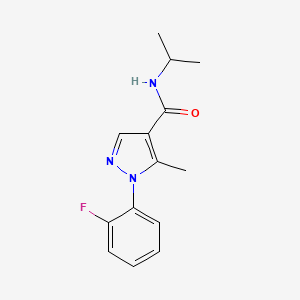
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
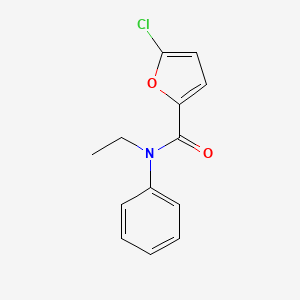
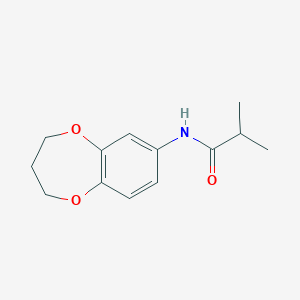
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
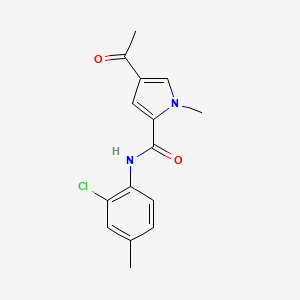
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

